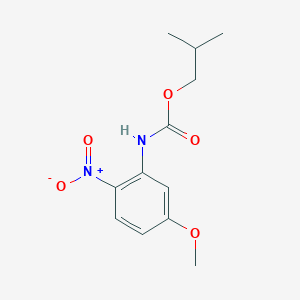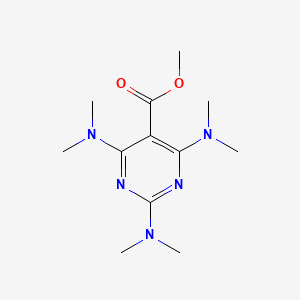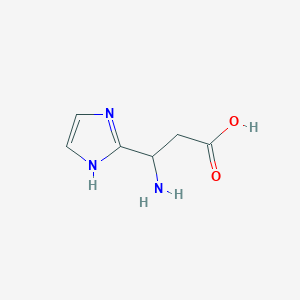![molecular formula C44H68S2 B12941512 2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including organic electronics and materials science. The presence of a long alkyl chain (triacontyl group) attached to the benzo[b]benzo[4,5]thieno[2,3-d]thiophene core enhances its solubility and processability, making it suitable for solution-based applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.
Applications De Recherche Scientifique
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: The compound is used as an organic semiconductor in organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials with specific electronic and optical characteristics.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Industrial Applications: It is used in the production of high-performance coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in organic electronics involves its ability to facilitate charge transport through its conjugated π-system. The long alkyl chain enhances solubility and processability, allowing for the formation of uniform thin films. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Benzo[4,5]selenopheno[3,2-b]thiophenes: These compounds have a similar structure but contain selenium instead of sulfur.
Uniqueness
2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to the presence of the long triacontyl chain, which enhances its solubility and processability. This makes it particularly suitable for solution-based applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C44H68S2 |
|---|---|
Poids moléculaire |
661.1 g/mol |
Nom IUPAC |
2-triacontyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C44H68S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-32-38-35-36-40-42(37-38)46-43-39-33-30-31-34-41(39)45-44(40)43/h30-31,33-37H,2-29,32H2,1H3 |
Clé InChI |
GLOORZWOPBVQPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)





![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)


![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)


